2-(4-chlorophenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
- 4-((E)-{[2-(3-chlorophenoxy)propionyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific structural features, such as the combination of chlorophenoxy and methoxyphenyl groups.
Properties
CAS No. |
303065-64-7 |
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Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-16-9-5-14(18)6-10-16)17(21)20-19-11-13-3-7-15(22-2)8-4-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
IVKAFXBDULZGOE-YBFXNURJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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